3-Chloro-2-methoxybenzenesulfonamide

Description

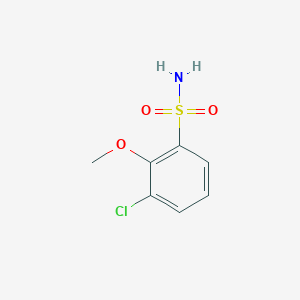

3-Chloro-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a chlorine atom at the 3-position and a methoxy group (–OCH₃) at the 2-position of the aromatic ring.

Properties

IUPAC Name |

3-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRSKGRUTDYLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxybenzenesulfonamide typically involves the sulfonation of 3-chloro-2-methoxybenzene. The process begins with the chlorination of 2-methoxybenzene to introduce the chlorine atom at the desired position. This is followed by the sulfonation reaction, where a sulfonamide group is introduced using sulfonating agents such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfonic acids or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Chloro-2-methoxybenzenesulfonamide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may bind to the active site of enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Chloro-2-methoxybenzenesulfonamide with key analogs from the evidence:

Key Research Findings

Substituent Position Effects

- Chlorine and Methoxy Orientation :

- 3-Chloro-2-methoxy (target compound): The proximity of Cl and OCH₃ groups may induce steric hindrance, reducing rotational freedom and affecting binding to biological targets. The electron-withdrawing Cl at position 3 could enhance sulfonamide acidity compared to para-substituted analogs .

- Chlorosulfuron (2-Cl, 4-OCH₃): The para-methoxy group in Chlorosulfuron optimizes herbicidal activity by aligning with the acetolactate synthase (ALS) enzyme active site. The triazine moiety further enhances target specificity .

Molecular Weight and Bioactivity

- N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide (296.75 g/mol) demonstrates moderate solubility in polar solvents, a trait likely shared with the target compound due to the sulfonamide group’s polarity .

Biological Activity

3-Chloro-2-methoxybenzenesulfonamide is a compound of interest due to its diverse biological activities, primarily attributed to the sulfonamide functional group. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorinated aromatic ring, a methoxy group, and a sulfonamide group. These structural characteristics contribute to its unique reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Sulfonamide (-SO₂NH₂), Methoxy (-OCH₃), Chlorine (Cl) |

| Solubility | Generally soluble in polar solvents due to the presence of sulfonamide |

This compound exhibits biological activity primarily through:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound exhibits antibacterial properties similar to traditional sulfonamides.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which may be linked to its ability to inhibit certain pro-inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

These results demonstrate that the compound is particularly potent against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In animal models, particularly carrageenan-induced edema in rats, this compound significantly reduced inflammation:

| Time (h) | Percentage Edema Reduction |

|---|---|

| 1 | 94.69% |

| 2 | 89.66% |

| 3 | 87.83% |

This suggests that the compound could be useful in treating inflammatory conditions .

Case Studies and Research Findings

Recent studies have explored the broader implications of sulfonamides, including those structurally related to this compound. For instance:

- Antitumor Activity : Research indicates that related compounds exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

- Resistance Mechanisms : Studies have highlighted the growing concern regarding bacterial resistance to sulfonamides, necessitating ongoing research into optimizing these compounds for enhanced efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.